3-Bromo-6-methyl-5-nitropyridin-2-ol 3-Bromo-6-methyl-5-nitropyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 874493-25-1
VCID: VC2995915
InChI: InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10)
SMILES: CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-]
Molecular Formula: C6H5BrN2O3
Molecular Weight: 233.02 g/mol

3-Bromo-6-methyl-5-nitropyridin-2-ol

CAS No.: 874493-25-1

Cat. No.: VC2995915

Molecular Formula: C6H5BrN2O3

Molecular Weight: 233.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-methyl-5-nitropyridin-2-ol - 874493-25-1

Specification

CAS No. 874493-25-1
Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
IUPAC Name 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one
Standard InChI InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10)
Standard InChI Key TZYNRASKYAQOML-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

3-Bromo-6-methyl-5-nitropyridin-2-ol is a substituted pyridine derivative with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . The compound is also known as 3-bromo-2-hydroxy-5-nitro-6-picoline in some chemical databases, with picoline being an alternative name for methylpyridine. It bears the CAS registry number 874493-25-1 .

The molecular structure consists of a pyridine ring with four key substituents:

  • A hydroxyl (-OH) group at the 2-position

  • A bromine atom at the 3-position

  • A nitro (-NO2) group at the 5-position

  • A methyl (-CH3) group at the 6-position

The compound exists in tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one (lactam) form, with the latter often predominating in solution due to increased resonance stabilization.

Physical Properties

PropertyValue
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Physical StateCrystalline solid
CAS Number874493-25-1
SolubilitySparingly soluble in water; soluble in organic solvents (DMSO, methanol)
Melting Point165-168°C (estimated)

Synthetic Routes and Preparation Methods

The synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol typically follows a selective functionalization approach of the pyridine ring. According to available literature, one documented synthetic pathway involves the nitration of 3-bromo-2-hydroxy-6-picoline .

Principal Synthetic Pathway

The compound can be synthesized from 3-bromo-2-hydroxy-6-picoline through nitration with nitric acid in aqueous conditions at 20°C for approximately 3 hours . This process achieves a reported yield of approximately 67% .

The reaction sequence can be represented as:

3-Bromo-2-hydroxy-6-picoline + HNO3 → 3-Bromo-6-methyl-5-nitropyridin-2-ol

Chemical Reactivity and Structure-Activity Relationships

Functional Group Reactivity

Functional GroupPositionReactivity Characteristics
Hydroxyl (-OH)2Participates in hydrogen bonding; undergoes tautomerization to the lactam form; potential site for O-alkylation or acylation
Bromine3Susceptible to nucleophilic aromatic substitution; potential site for cross-coupling reactions (Suzuki, Stille, etc.)
Nitro (-NO2)5Strongly electron-withdrawing; activates the ring toward nucleophilic attack; can be reduced to an amino group
Methyl (-CH3)6Potential site for oxidation or radical functionalization; provides steric influence

Electronic Effects

The presence of the electron-withdrawing nitro group significantly depletes electron density in the pyridine ring, particularly at the 4- and 6-positions. This electronic depletion is further influenced by the bromine substituent, which combines inductive electron-withdrawing effects with resonance electron-donating effects.

The hydroxyl group at the 2-position contributes electron density through resonance, potentially moderating the electron-withdrawing effects of the other substituents. The methyl group provides a slight electron-donating effect through induction.

Applications in Organic Synthesis

3-Bromo-6-methyl-5-nitropyridin-2-ol serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems with potential biological activity.

As a Synthetic Intermediate

The compound's functional group diversity makes it particularly valuable as an intermediate in multistep syntheses. Specific applications include:

  • Precursor in the synthesis of substituted pyridines through selective manipulation of the bromine and nitro groups

  • Building block for heterocyclic libraries in medicinal chemistry programs

  • Scaffold for the development of ligands for transition metal complexes

Derivatization Reactions

The compound can undergo various transformations to generate structurally diverse derivatives:

Reaction TypeConditionsExpected Product
Reduction of nitro groupH2/Pd-C or Fe/HCl3-Bromo-5-amino-6-methylpyridin-2-ol
Cross-coupling at Br positionPd(0) catalyst, boronic acids3-Aryl-6-methyl-5-nitropyridin-2-ol derivatives
O-AlkylationAlkyl halide, base2-Alkoxy-3-bromo-6-methyl-5-nitropyridine derivatives
N-Alkylation (lactam form)Alkyl halide, baseN-alkylated pyridin-2-one derivatives

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of 3-Bromo-6-methyl-5-nitropyridin-2-ol. While comprehensive spectroscopic data specific to this compound is limited in the available search results, predicted spectroscopic characteristics based on structural features include:

Predicted 1H NMR Features

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (C4-H)7.8-8.2singlet1H
OH (tautomeric form dependent)10.0-12.0broad singlet1H
Methyl (-CH3)2.3-2.6singlet3H

Predicted 13C NMR Features

Carbon PositionExpected Chemical Shift (ppm)
C2 (C-OH)160-165
C3 (C-Br)110-115
C4130-135
C5 (C-NO2)140-145
C6 (C-CH3)145-150
CH318-22

Infrared Spectroscopy

Key expected IR absorption bands:

  • O-H stretching: 3200-3400 cm-1 (broad)

  • C=O stretching (lactam tautomer): 1640-1660 cm-1

  • NO2 asymmetric stretching: 1510-1530 cm-1

  • NO2 symmetric stretching: 1330-1350 cm-1

  • C-Br stretching: 650-730 cm-1

Potential ActivityStructural Rationale
AntimicrobialNitro-substituted heterocycles often display antibacterial properties
Enzyme inhibitionMultiple hydrogen bond donors/acceptors for binding to enzyme active sites
Anti-inflammatoryPyridin-2-one structure is present in some anti-inflammatory agents
AntioxidantHydroxyl group may participate in radical scavenging
Hazard TypeConsiderations
ToxicityMay cause irritation to skin, eyes, and respiratory system
ReactivityNitro groups can undergo exothermic decomposition under certain conditions
EnvironmentalLimited biodegradability; potential aquatic toxicity

Comparison with Structural Isomers

Understanding the structural relationships between 3-Bromo-6-methyl-5-nitropyridin-2-ol and its isomers provides valuable insights into structure-property relationships.

Comparison with 5-Bromo-6-methyl-3-nitropyridin-2-ol

A key structural isomer is 5-Bromo-6-methyl-3-nitropyridin-2-ol, which differs in the positions of the bromine and nitro substituents:

Feature3-Bromo-6-methyl-5-nitropyridin-2-ol5-Bromo-6-methyl-3-nitropyridin-2-ol
CAS Number874493-25-1186413-74-1
Bromine Position3-position5-position
Nitro Position5-position3-position
Electronic DistributionNitro and bromine positioned meta to each otherNitro and bromine positioned para to each other
Predicted ReactivityDistinct regioselectivity in nucleophilic aromatic substitutionDifferent pattern of activation toward nucleophiles

The positional differences between these isomers are expected to result in significant differences in their chemical reactivity, spectroscopic properties, and potentially their biological activities.

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